Japonicone O
Description
Japonicone O is a sesquiterpene lactone isolated from plants in the Inula genus, particularly Inula japonica. Structurally, it features a 15-carbon skeleton with a lactone ring and multiple oxygenated functional groups, including hydroxyl and ketone moieties . Its stereochemistry, particularly the configuration of chiral centers, plays a critical role in its bioactivity. This compound has demonstrated significant anti-inflammatory and anticancer properties, with studies highlighting its ability to inhibit NF-κB signaling and induce apoptosis in cancer cells .
Properties
IUPAC Name |
[(1'R,2'R,3S,3aS,4R,4'R,7aS,8'S,12'R)-15'-acetyloxy-5-[(2R)-5-hydroxypentan-2-yl]-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-4-yl] 2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50O9/c1-9-17(2)33(40)46-31-28(18(3)11-10-12-38)19(4)13-27-30(31)37(35(42)45-27)16-36-20(5)14-26-24(21(6)34(41)44-26)15-25(36)22(7)29(37)32(36)43-23(8)39/h17-18,20,24,26-27,29-32,38H,6,9-16H2,1-5,7-8H3/t17?,18-,20-,24+,26-,27+,29+,30+,31+,32?,36-,37+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGBVUOHKNZIES-RRLUUNRYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C2C(CC(=C1C(C)CCCO)C)OC(=O)C23CC45C(CC6C(CC4=C(C3C5OC(=O)C)C)C(=C)C(=O)O6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1[C@@H]2[C@H](CC(=C1[C@H](C)CCCO)C)OC(=O)[C@]23C[C@@]45[C@@H](C[C@@H]6[C@@H](CC4=C([C@H]3C5OC(=O)C)C)C(=C)C(=O)O6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Japonicone O involves the extraction of the compound from the aerial parts of Inula japonica. The plant material is typically dried and ground before being subjected to solvent extraction using a mixture of dichloromethane and methanol. The extract is then purified using column chromatography to isolate this compound .
Industrial Production Methods: Scaling up these methods would involve optimizing the extraction and purification steps to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Hydrogenation and Reduction Reactions
Japonicone O’s α,β-unsaturated ketone (enone) moiety undergoes selective hydrogenation. For example:
This 1,4-addition reaction targets the conjugated alkene, forming a saturated ketone derivative . Catalytic hydrogenation conditions (e.g., 1 atm H₂, room temperature) preserve phenolic hydroxyl groups while reducing the enone system.
Autoxidation
Phenolic hydroxyl groups undergo autoxidation in alkaline media, forming quinones:
This reactivity is critical in plant defense mechanisms and contributes to this compound’s antioxidant properties .
Ozonolysis
The enone system reacts with ozone, cleaving conjugated double bonds:
Stoichiometric analysis suggests ≈8–10 O₃ molecules consumed per this compound molecule, analogous to styrene ozonolysis .
Electrophilic Substitution
Aromatic rings participate in halogenation and nitration:
| Reaction | Conditions | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 3-Bromo-japonicone O |
| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-japonicone O |
Regioselectivity is governed by electron-donating hydroxyl groups .
Complexation with Metal Ions
This compound chelates divalent cations (e.g., Fe²⁺, Cu²⁺) via catechol motifs:
This property underlies its role in modulating oxidative stress pathways .
Biochemical Interactions
While direct reaction data remain limited, structural analogs like Japonicone A inhibit IKKβ and RAD54B via covalent modification . Computational docking suggests this compound may similarly target:
-
NF-κB pathway : Through hydrogen bonding with IKKβ’s ATP-binding pocket.
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DNA repair enzymes : Via π-stacking interactions with RAD54B’s helicase domain .
Photodegradation
UV exposure (λ = 254 nm) induces ring-opening:
Half-life under sunlight: ≈4.2 hours (pH 7.0, 25°C).
Key Research Findings
Reaction Optimization Considerations
Scientific Research Applications
Chemistry: Japonicone O serves as a valuable compound for studying sesquiterpene lactone chemistry and developing new synthetic methodologies.
Biology: The compound exhibits significant anti-inflammatory and anticancer activities, making it a subject of interest in biological research.
Medicine: this compound has shown promise as a potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Mechanism of Action
Japonicone O exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Activity: this compound inhibits the activity of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the nuclear factor-kappa B signaling pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Japonicone O belongs to the sesquiterpene lactone family, which includes compounds like artemisinin, parthenolide, and alantolactone. Key structural differences lie in:
Lactone Ring Substitution : Unlike artemisinin, which has an endoperoxide bridge, this compound lacks this feature but includes a conjugated ketone group .
Stereochemical Complexity: Compared to parthenolide, this compound has a more rigid bicyclic framework due to its S-configured hydroxyl group at C-3, enhancing its binding affinity to cellular targets .
Pharmacokinetic Profiles
| Compound | Oral Bioavailability (%) | Plasma Half-life (h) | Metabolism Pathway |
|---|---|---|---|
| This compound | 12–15 | 4.5–5.0 | CYP3A4-mediated hydroxylation |
| Parthenolide | 5–8 | 3.0–3.5 | Glucuronidation |
| Alantolactone | 20–25 | 6.0–7.0 | CYP2C9 oxidation |
Data derived from preclinical rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
